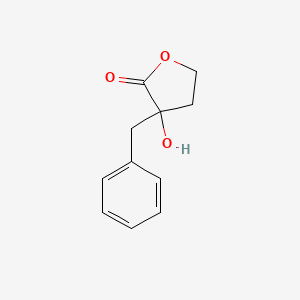

3-Benzyl-3-hydroxy-dihydro-furan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-benzyl-3-hydroxyoxolan-2-one |

InChI |

InChI=1S/C11H12O3/c12-10-11(13,6-7-14-10)8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChI Key |

OLKXWVMGAXHSFF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1(CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Benzyl-3-hydroxy-dihydro-furan-2-one

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available, or easily synthesized precursors.

The primary disconnections for 3-benzyl-3-hydroxy-dihydrofuran-2-one involve breaking the ester linkage of the lactone and the carbon-carbon bond connecting the benzyl (B1604629) group to the lactone core.

Disconnection of the C-O bond (ester linkage): This is a common retrosynthetic step for lactones, leading to a γ-hydroxy carboxylic acid. In this case, it reveals 2-benzyl-2,4-dihydroxybutanoic acid as a key intermediate.

Disconnection of the C-C bond at C3: Breaking the bond between the benzyl group and the lactone ring at the C3 position points to a simpler 3-hydroxy-dihydrofuran-2-one precursor that can be benzylated, or it suggests a synthetic route involving the reaction of a glycidic ester with a benzyl nucleophile. Another key disconnection at C3-C4 suggests a precursor like a substituted epoxy alcohol or a related derivative.

These disconnections lead to the identification of several potential starting materials:

Phenylacetic acid derivatives: These can provide the benzyl group and the adjacent carbon atom.

Glycidol or its derivatives: These can serve as a three-carbon backbone with the required hydroxyl group.

Malic acid: This readily available chiral starting material can be chemically modified to introduce the benzyl group and form the lactone ring google.comnih.govchemicalbook.com.

1,4-diols or γ-hydroxy olefins: These can be oxidized to form the γ-butyrolactone core researchgate.netmdma.ch.

The dihydrofuran-2-one (γ-butyrolactone) core is a common structural motif in natural products, and numerous methods have been developed for its synthesis acs.orgacs.org.

Cyclization of γ-hydroxy carboxylic acids or their ester derivatives: This is a direct and widely used method. The cyclization is often promoted by acid or heat.

Oxidative cyclization of 1,4-diols: This approach involves the oxidation of a primary alcohol to a carboxylic acid followed by in situ lactonization researchgate.netmdma.ch.

Halolactonization of γ,δ-unsaturated carboxylic acids: This method involves the reaction of an unsaturated acid with a halogen source, leading to the formation of a halomethyl-substituted lactone, which can be further modified.

Radical cyclization: Free radical-mediated cyclization of appropriate precursors can also lead to the formation of the γ-butyrolactone ring.

Catalytic methods: Modern synthetic chemistry has seen the development of various metal-catalyzed reactions for the construction of γ-butyrolactones from diverse starting materials acs.org.

Classical and Contemporary Synthesis Approaches

The synthesis of 3-benzyl-3-hydroxy-dihydrofuran-2-one can be achieved through a variety of classical and contemporary chemical reactions.

Condensation reactions are pivotal in building the carbon skeleton of the target molecule.

Aldol-type Condensation: A key strategy involves the condensation of an enolate derived from an acetate equivalent with a suitable carbonyl compound. For instance, the lithium enolate of ethyl acetate could react with phenylacetaldehyde, followed by further synthetic manipulations to introduce the remaining functionalities and induce cyclization.

Reformatsky Reaction: This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of 3-benzyl-3-hydroxy-dihydrofuran-2-one, the Reformatsky reaction between ethyl bromoacetate and phenylpyruvic acid or a related derivative could be a viable route to a precursor that can be cyclized.

A generalized scheme for a condensation approach is presented below:

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Intermediate |

| Phenylacetic ester | Glyoxylate ester | Base (e.g., LDA) | Adduct for further elaboration |

| Benzyl Grignard | Diethyl oxalate | Ether, then H3O+ | α-keto ester intermediate |

Cyclization is the final and crucial step in forming the dihydrofuran-2-one ring.

The intramolecular cyclization of a γ-hydroxy carboxylic acid or its corresponding ester is a fundamental method for forming γ-butyrolactones. This process is typically facilitated by acidic or basic conditions, or simply by heating. The formation of the five-membered lactone ring is generally a kinetically and thermodynamically favorable process acs.org.

Oxidative cyclization offers an efficient route to γ-butyrolactones from precursors like 1,4-diols or γ-hydroxy olefins researchgate.net.

Oxidation of 1,4-Diols: Readily prepared substituted 1,4-diols can be treated with oxidizing agents to provide the target γ-butyrolactones. A common system for this transformation is the use of ruthenium trichloride (RuCl₃) as a catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant researchgate.net. The reaction proceeds through a lactol intermediate which is then further oxidized to the lactone researchgate.net.

An example of an oxidative cyclization approach is detailed in the table below:

| Substrate | Reagent System | Product | Yield | Reference |

| Substituted 1,4-diol | RuCl₃/NaIO₄ | β,β-disubstituted γ-butyrolactone | Modest to good | researchgate.net |

| Tetrahydrofuran (B95107) | H₂O₂ over ZnFe₂O₄ catalyst | γ-butyrolactone | 88.2% selectivity | mdpi.com |

Another contemporary approach involves the carboxylative cyclization of allylic alcohols using a carbon dioxide radical anion (CO₂•–), which can be generated from metal formates under photoredox catalysis acs.org. This method allows for the direct incorporation of the carboxyl group followed by sequential cyclization to form the γ-butyrolactone derivative acs.org. This innovative strategy provides a direct and efficient pathway for the synthesis of these important heterocyclic structures acs.org.

Cyclization Reactions

Catalytic Cycloaddition and Annulation Reactions

Catalytic cycloaddition and annulation reactions represent powerful tools for the construction of the dihydrofuranone core. These methods often involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single, highly controlled step.

A prominent strategy is the [3+2] cycloaddition, which can assemble the five-membered ring system efficiently. For instance, transition-metal-catalyzed reactions of vinylcarbenoids with aldehydes can generate vinylcarbonyl ylides, which then undergo a ring closure to form dihydrofurans. While not specifically detailed for this compound, this methodology provides a framework for its potential synthesis. Another approach involves the reaction of metalated intermediates with carbonyl compounds. For example, a zwitterionic intermediate known as trimethylenemethane (TMM), generated from precursors in the presence of a Palladium(0) catalyst, can be carboxylated to yield the γ-butyrolactone skeleton nih.gov.

Annulation strategies also offer a direct route to the dihydrofuranone ring. A base-induced intramolecular cyclization of specific sulfonium salts has been shown to produce 5-aryl-3(2H)-furanones in excellent yields under mild conditions organic-chemistry.org. Similarly, acid-catalyzed formal 5-endo-trig cyclization of α′-hydroxy α,β-unsaturated ketones provides an effective pathway to dihydrofuran-3(2H)-ones researchgate.net. These annulation tactics are crucial for building the core structure, which can be subsequently functionalized to yield the target compound.

| Reaction Type | Catalyst/Reagent | Key Intermediates | Potential Application |

| [3+2] Cycloaddition | Rh(II)/Pd(0) catalysts | Vinylcarbonyl ylides, Trimethylenemethane (TMM) intermediates | Direct formation of the five-membered lactone ring from acyclic precursors nih.govorganic-chemistry.org. |

| Annulation | Strong Acid / Base | Enolates, Sulfonium ylides | Intramolecular ring closure of functionalized linear substrates to form the dihydrofuranone core organic-chemistry.orgresearchgate.net. |

| Oxidative Cyclization | Palladium catalyst | Allenol-palladium complexes | Synthesis of multisubstituted 3(2H)-furanones from readily accessible α-allenols researchgate.net. |

Multi-Component Reactions (MCRs) in Dihydrofuranone Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step nih.gov. In the context of dihydrofuranone synthesis, MCRs provide a convergent approach to assemble the core structure from simple, readily available starting materials.

One such strategy involves a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water, facilitated by cooperative Lewis and Brønsted acid catalysis, to produce 3(2H)-furanones researchgate.net. This reaction proceeds through a sequence of alkyne-carbonyl metathesis, hydration, and oxa-Michael addition, demonstrating the power of MCRs in forming multiple bonds and the heterocyclic ring in one pot.

Visible-light-induced difunctionalization represents another modern MCR approach. For example, a three-component reaction of 2,3-dihydrofuran with quinoxalin-2(1H)-ones and peroxides can yield 2,3-disubstituted tetrahydrofurans researchgate.net. While this example leads to a tetrahydrofuran, the principle of using MCRs to functionalize the dihydrofuran scaffold is directly applicable. Adapting such methodologies could allow for the one-pot synthesis of complex dihydrofuranones like this compound from basic building blocks.

Stereoselective and Asymmetric Synthesis

The synthesis of this compound involves the creation of a chiral quaternary stereocenter at the C3 position. Consequently, stereoselective and asymmetric methods are paramount for obtaining enantiomerically pure forms of this compound, which is crucial for its potential biological applications.

Enantioselective Approaches

Enantioselective synthesis of γ-butyrolactones bearing a γ-quaternary stereocenter is a significant area of research acs.orgacs.org. Transition-metal catalysis has emerged as a particularly effective strategy.

A notable method is the nickel-catalyzed enantioselective reductive coupling of ketones with acrylates acs.orgacs.org. This reaction uses a chiral quinoline (B57606)–oxazoline ligand and employs an environmentally benign reductant like benzyl alcohol to achieve high enantioselectivity under mild conditions acs.org. This approach is highly relevant for the synthesis of this compound, where the ketone precursor would be acetophenone and the acrylate would be a suitable derivative.

Another powerful technique is the enantioselective hydrogenation of butenolides catalyzed by BINAP-Rh or Ru complexes, which yields optically active γ-butyrolactones in high enantiomeric excess researchgate.net. Furthermore, a two-step sequence involving a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization has been successfully used to prepare enantioenriched α-exo-methylene γ-butyrolactones nih.gov. These methods highlight the diverse catalytic systems available for controlling the stereochemistry at the C3 position.

| Method | Catalyst System | Key Transformation | Enantiomeric Excess (ee) |

| Reductive Coupling | Nickel / Chiral Quinoline-Oxazoline Ligand | Coupling of acrylates and ketones acs.orgacs.org | High |

| Asymmetric Hydrogenation | BINAP-Rh or Ru complexes | Hydrogenation of butenolides researchgate.net | High |

| Carbonyl Allylation | Chromium / Chiral Ligand | Carbonyl allylation followed by lactonization nih.gov | High |

Diastereoselective Control

When synthesizing derivatives of this compound that may contain additional stereocenters, diastereoselective control becomes critical. The relative stereochemistry of substituents on the dihydrofuranone ring can be manipulated through catalyst control or by leveraging substrate-inherent biases.

For example, catalyst-controlled diastereoselectivity reversal has been demonstrated in the formation of dihydropyrans, a related class of oxygen heterocycles rsc.org. By choosing the appropriate catalyst, it is possible to selectively favor the formation of one diastereomer over another. This principle can be extended to dihydrofuranone synthesis. In reactions involving zwitterionic iminium enolate intermediates, high diastereoselectivity has been achieved in the synthesis of dihydroquinolin-4-ones, showcasing how reaction mechanisms can be designed to favor specific stereochemical outcomes organic-chemistry.org. The development of a stereoselective methodology for 2,2,3-trisubstituted benzodihydrofurans via C-H insertion of donor/donor carbenes also highlights the potential for achieving high diastereoselectivity in furan (B31954) ring formation escholarship.org.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic routes aim to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents.

Solvent-Free Conditions

Conducting reactions under solvent-free conditions is a cornerstone of green chemistry, offering benefits such as reduced pollution, lower costs, and simplified processes ijrpr.com. These reactions can be facilitated by thermal activation or mechanochemical methods like grinding or ball milling ijrpr.comcmu.edu.

Solvent-free, one-pot syntheses of heterocyclic compounds, such as dihydroquinazolinone derivatives, have been successfully developed using catalysts like SnCl2·2H2O jmchemsci.com. These reactions often proceed with shorter reaction times and higher yields compared to their solvent-based counterparts. The Knoevenagel condensation, a C-C bond-forming reaction, has also been effectively performed under solvent-free conditions through mechanochemical activation ijrpr.com. The synthesis of novel furan-2(3H)-one derivatives has been achieved using green chemistry principles, such as microwave irradiation, which can significantly accelerate reaction rates in the absence of a solvent rsc.org. These examples demonstrate the feasibility and advantages of applying solvent-free conditions to the synthesis of the this compound scaffold.

| Green Chemistry Technique | Advantages | Applicable Reactions |

| Solvent-Free Synthesis | Reduced pollution, lower cost, simpler work-up, often higher yields and shorter reaction times ijrpr.comjmchemsci.com. | Condensation reactions, MCRs, cyclization reactions ijrpr.comjmchemsci.com. |

| Microwave Irradiation | Rapid and uniform heating, accelerated reaction rates ijrpr.comrsc.org. | One-pot synthesis of heterocyclic compounds rsc.org. |

| Mechanochemical Activation (Ball Milling) | Enhanced reaction rates and selectivity through increased reactant contact ijrpr.com. | Condensation reactions, cross-coupling reactions ijrpr.com. |

Catalyst Development for Sustainable Synthesis

The synthesis of γ-butyrolactones, including this compound, has been significantly advanced by the development of sophisticated catalyst systems. These catalysts aim to provide efficient, selective, and sustainable routes to these valuable molecular frameworks. Transition-metal catalysis, in particular, has emerged as a powerful tool.

Recent studies have demonstrated the efficacy of gold, nickel, and ruthenium catalysts in constructing the γ-butyrolactone ring. For instance, a gold(III) chloride (AuCl₃)-catalyzed electrophilic cyclization of certain alcohol precursors has proven to be a superior method, yielding lactones in high percentages (75–92%) across a range of substrates, including reactive benzylic systems organic-chemistry.org. This method highlights the potential of gold catalysis in forming complex organic structures under mild conditions organic-chemistry.org.

In the realm of asymmetric synthesis, which is crucial for producing specific stereoisomers of chiral molecules, N,N′-dioxide/nickel(II) complexes have been successfully employed. These catalysts facilitate the asymmetric Mukaiyama–Michael reaction to produce chiral γ-butyrolactones with excellent control over the three-dimensional arrangement of atoms (enantiomeric excess) acs.org. The mechanism involves the bidentate coordination of the substrate to the catalyst, where steric and electronic factors of the ligand play a crucial role in achieving high stereoselectivity acs.org.

Furthermore, catalyst-tuned divergent synthesis offers a strategic advantage by allowing access to different isomers from the same starting material simply by changing the metal catalyst. Systems using nickel and ruthenium have been established to provide either α- or β-substituted γ-butyrolactones with good regioselectivity acs.org. A nickel-catalyzed system, for example, favors the formation of α-substituted lactones through a specific cascade reaction involving an aldehyde intermediate acs.org.

The table below summarizes key catalyst developments for the synthesis of γ-butyrolactone cores.

| Catalyst System | Reaction Type | Key Findings | Reference |

| AuCl₃ | Intramolecular Hydroalkoxylation | Superior to Hg(II) catalysts; yields of 75-92%; effective for benzylic systems. | organic-chemistry.org |

| N,N′-dioxide/Ni(II) complex | Asymmetric Mukaiyama–Michael | Produces chiral γ-butyrolactones with high enantiomeric excess and good diastereomeric ratio. | acs.org |

| Nickel (Ni⁰) / Ruthenium (Ru) | Intramolecular Coupling of Epoxides | Catalyst-controlled divergent synthesis; provides access to α- and β-substituted lactones with good regioselectivity. | acs.org |

| Chiral Aminothiourea / Arylboronic Acid | Intramolecular Oxa-Michael Addition | Bifunctional catalyst system for enantioselective conversions with high yields and enantiomeric excess up to 96%. | organic-chemistry.org |

Environmentally Benign Protocols

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally friendly synthetic protocols. These methods prioritize the use of non-toxic solvents, reusable catalysts, and mild reaction conditions to minimize environmental impact.

A notable advancement is the use of water as a reaction medium. An efficient synthesis of 3(2H)-furanones has been achieved through the cycloisomerization of allenic hydroxyketones in water, completely avoiding the need for expensive and often toxic metal catalysts organic-chemistry.org. This approach simplifies the procedure and reduces waste. Another green approach involves using β-cyclodextrin, a cyclic oligosaccharide derived from starch, as a reusable catalyst in water researchgate.net. This biomimetic approach offers an effective and sustainable method for synthesizing substituted furan-2(5H)-ones researchgate.net.

Protocols that can be conducted under open-air and aqueous conditions also represent a significant step towards greener synthesis. The previously mentioned AuCl₃-catalyzed cyclization is an excellent example, as it proceeds efficiently in wet toluene without the need for an inert atmosphere, simplifying the experimental setup organic-chemistry.org.

The use of solid catalysts that can be easily recovered and reused is another cornerstone of sustainable chemistry. Zeolites, which are crystalline aluminosilicates with ordered micropores, have been investigated as catalysts for upgrading furan derivatives frontiersin.org. Their high thermal and chemical stability, coupled with their acidic properties, make them effective and recyclable catalysts for various organic transformations, aligning with green and sustainable principles frontiersin.org.

The following table details several environmentally benign protocols applicable to the synthesis of furanone and lactone structures.

| Protocol Feature | Catalyst / System | Solvent | Key Advantages | Reference |

| Metal-Free Cycloisomerization | No Catalyst | Water | Avoids expensive/toxic metal catalysts; simple protocol. | organic-chemistry.org |

| Biomimetic Catalysis | β-Cyclodextrin | Water | Natural, recoverable, and reusable catalyst. | researchgate.net |

| Open-Air & Aqueous Conditions | AuCl₃ | Wet Toluene | No need for an inert atmosphere; simplified procedure. | organic-chemistry.org |

| Recyclable Solid Acid Catalysis | Zeolites / Heteropolyacids | Various | High thermal/chemical stability; catalyst can be recovered and reused, minimizing waste. | frontiersin.org |

Chemical Reactivity and Transformations

Reactions of the Dihydrofuran-2-one Moiety

The dihydrofuran-2-one ring, a derivative of γ-butyrolactone (GBL), is a cyclic ester that exhibits characteristic reactivity patterns, primarily involving the ester linkage. wikipedia.org

Lactone Ring Chemistry

The lactone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions. This behavior is central to its chemical transformations.

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. In acidic media, this reaction is typically an equilibrium process. researchgate.netresearchgate.net For 3-Benzyl-3-hydroxy-dihydro-furan-2-one, this would yield 4-benzyl-2,4-dihydroxypentanoic acid.

Aminolysis: Reaction with amines can open the lactone ring to form an amide. For instance, treatment with ammonia (B1221849) would produce the corresponding 4-benzyl-2,4-dihydroxypentanamide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality. masterorganicchemistry.comlibretexts.org This reaction would cleave the lactone ring to yield a diol, specifically 2-benzylpentane-1,2,5-triol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce esters. libretexts.org

Ring-Opening Polymerization (ROP): While unsubstituted γ-butyrolactone has a low propensity for polymerization due to thermodynamic stability, substituted lactones can undergo ROP under specific catalytic conditions to form functional polyesters. icm.edu.plresearchgate.netresearchgate.netacs.orgacs.org

Table 1: Key Reactions of the Lactone Moiety

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-benzyl-2,4-dihydroxypentanoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | 2-benzylpentane-1,2,5-triol |

| Aminolysis | R-NH₂ | 4-benzyl-2,4-dihydroxy-N-alkylpentanamide |

Reactivity of the Endocyclic Double Bond (if applicable to derivatives)

The parent compound, this compound, features a saturated lactone ring and thus lacks an endocyclic double bond. However, derivatives such as butenolides (furan-2(5H)-ones) possess an endocyclic double bond, which introduces additional reactivity. researchgate.net These unsaturated lactones can participate in reactions like Michael additions, cycloadditions, and various metal-catalyzed cross-coupling reactions, significantly expanding their synthetic utility.

Transformations Involving the Benzyl (B1604629) Group

The benzyl group provides two primary sites for chemical modification: the aromatic ring and the benzylic carbon. wikipedia.org

Aromatic Ring Functionalization

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu The alkyl side-chain (-CH₂-R) is an activating group and an ortho-, para-director. uci.edu

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) predominantly at the ortho and para positions of the benzene ring. uomustansiriyah.edu.iq

Halogenation: The addition of a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen at the ortho and para positions. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation of the aromatic ring can be achieved using an acyl halide or alkyl halide with a Lewis acid catalyst. uomustansiriyah.edu.iq This allows for the introduction of new carbon substituents.

Table 2: Electrophilic Aromatic Substitution of the Benzyl Group

| Reaction | Reagent(s) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitrobenzyl)- and 3-(4-Nitrobenzyl)-3-hydroxy-dihydro-furan-2-one |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromobenzyl)- and 3-(4-Bromobenzyl)-3-hydroxy-dihydro-furan-2-one |

| Acylation | RCOCl, AlCl₃ | 3-(2-Acylbenzyl)- and 3-(4-Acylbenzyl)-3-hydroxy-dihydro-furan-2-one |

Benzylic Position Reactivity

The benzylic carbon—the CH₂ group directly attached to the benzene ring—is activated due to the resonance stabilization of benzylic radicals, carbocations, and anions. chemistrysteps.comchemistry.coachlibretexts.orgucalgary.ca

Radical Halogenation: In the presence of a radical initiator (e.g., light) and a halogen source like N-Bromosuccinimide (NBS), a hydrogen atom at the benzylic position can be selectively replaced by a bromine atom. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. jove.commasterorganicchemistry.comlibretexts.org If there is at least one benzylic hydrogen, the entire alkyl side chain can be oxidized to a carboxylic acid. libretexts.orgjove.com Milder oxidation can yield ketones. wikipedia.orgmdpi.comthieme-connect.de For the target molecule, harsh oxidation would likely degrade the structure, but controlled oxidation could potentially transform the benzylic -CH₂- into a carbonyl group, yielding 3-benzoyl-3-hydroxy-dihydro-furan-2-one.

Hydroxyl Group Derivatization and Functionalization

The tertiary hydroxyl group at the C3 position is a key site for functionalization, allowing for the modification of the molecule's properties. Derivatization reactions for hydroxyl groups are well-established. nih.govresearchgate.net

Esterification: The hydroxyl group can be converted to an ester by reacting with acyl chlorides or acid anhydrides. researchgate.netlibretexts.org For example, reaction with acetyl chloride would yield 3-acetoxy-3-benzyl-dihydro-furan-2-one.

Ether Formation: While direct Williamson ether synthesis can be challenging for tertiary alcohols due to competing elimination reactions, silyl (B83357) ethers can be readily formed. Reaction with a silylating agent like chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base would protect the hydroxyl group as a trimethylsilyl (B98337) ether.

Dehydration: Under acidic conditions, the tertiary alcohol can undergo dehydration (elimination of water) to form an alkene. This would result in the formation of an unsaturated lactone, 3-benzyl-furan-2(5H)-one, introducing a reactive double bond into the furanone ring.

Conversion to Other Functional Groups: The hydroxyl group can be converted to other functionalities, such as an azide (B81097) or a thiol, through multi-step sequences, often involving activation (e.g., tosylation) followed by nucleophilic substitution. nih.gov

Table 3: Derivatization of the Tertiary Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acetyl chloride, Pyridine (B92270) | Acetate Ester |

| Silyl Ether Formation | TMSCl, Et₃N | Trimethylsilyl (TMS) Ether |

| Dehydration | H₂SO₄, heat | Alkene (unsaturated lactone) |

Esterification and Etherification

The tertiary hydroxyl group at the C-3 position of this compound presents steric hindrance, which influences its reactivity in esterification and etherification reactions.

Esterification: Direct esterification of tertiary alcohols using carboxylic acids under acidic conditions (Fischer esterification) is often challenging and prone to elimination side reactions, leading to the formation of alkenes. google.com To achieve esterification of the tertiary hydroxyl group in this compound, more reactive acylating agents would likely be required. These could include acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine to neutralize the acid byproduct and drive the reaction forward.

Etherification: Similarly, the formation of ethers from the tertiary alcohol is not straightforward. Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, could be a potential route. However, the generation of the tertiary alkoxide would require a strong base, and the subsequent reaction with a primary alkyl halide could be subject to competing elimination reactions.

A summary of potential esterification and etherification reactions is presented in Table 1.

| Reaction Type | Reagents | Probable Product | Conditions |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | 3-Acetoxy-3-benzyl-dihydro-furan-2-one | Pyridine, low temperature |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 3-Benzyl-3-methoxy-dihydro-furan-2-one | Anhydrous conditions |

Oxidation and Reduction Pathways

The lactone and tertiary alcohol moieties of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. Therefore, the hydroxyl group in this compound is not expected to be readily oxidized. The rest of the molecule, including the benzyl group and the lactone ring, would require harsh oxidizing agents to undergo transformation. For instance, strong oxidation could potentially cleave the aromatic ring or the lactone.

Reduction: The carbonyl group of the γ-lactone is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the lactone to a diol, specifically 1-phenyl-2-(hydroxymethyl)butane-1,4-diol. libretexts.org This reaction proceeds via the opening of the lactone ring. Less reactive reducing agents, such as sodium borohydride (NaBH₄), are generally not effective in reducing esters and lactones. libretexts.org Borane complexes can also be employed for the reduction of lactones. researchgate.net

The expected outcomes of key oxidation and reduction reactions are detailed in Table 2.

| Reaction Type | Reagent | Probable Product |

| Oxidation | Standard oxidizing agents (e.g., PCC, KMnO₄) | No reaction at the tertiary alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-Phenyl-2-(hydroxymethyl)butane-1,4-diol |

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the γ-butyrolactone is susceptible to ring-opening reactions under various conditions.

Ring-Opening:

Hydrolysis: Under basic conditions (saponification), the lactone will undergo hydrolysis to form the corresponding carboxylate salt of the γ-hydroxy acid, sodium 4-hydroxy-4-phenyl-3-oxo-pentanoate. libretexts.org Acid-catalyzed hydrolysis will yield the γ-hydroxy acid itself, 4-hydroxy-4-phenyl-3-oxo-pentanoic acid, existing in equilibrium with the lactone.

Aminolysis: Reaction with amines can lead to the formation of amides. For instance, α-hydroxy-γ-butyrolactone is known to undergo aminolysis to produce seco-pseudonucleoside synthons. scbt.comchemicalbook.com A similar reaction with this compound would result in the formation of a γ-hydroxy amide.

With Grignard Reagents: The reaction of esters with Grignard reagents typically leads to the formation of tertiary alcohols. libretexts.org In the case of this lactone, a Grignard reagent would likely add twice to the carbonyl group, after ring opening, to yield a diol with two identical substituents from the Grignard reagent at the former carbonyl carbon.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not documented, compounds with similar structural motifs, such as hydroxylignanolactones, are known to undergo rearrangements. researchgate.net Photochemical rearrangements of γ-butyrolactones have also been reported, which can lead to the formation of complex polycyclic structures. rsc.org Given the presence of the tertiary alcohol and the benzyl group, acid-catalyzed rearrangements leading to carbocation intermediates and subsequent structural reorganization are plausible, potentially involving the phenyl group.

Chemo- and Regioselectivity in Reactions

The presence of multiple functional groups in this compound raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions involving nucleophiles, the carbonyl carbon of the lactone is the most electrophilic site and will be the primary point of attack. This is a general feature of γ-butyrolactone chemistry. nih.gov For instance, in a reaction with a reducing agent like LiAlH₄, the lactone carbonyl will be selectively reduced over any potential reactions with the benzyl group under typical conditions.

Regioselectivity: In ring-opening reactions, the regioselectivity is dictated by the nature of the lactone ring. Nucleophilic attack will occur at the carbonyl carbon (C-2), leading to the cleavage of the acyl-oxygen bond. This is the standard and highly predictable regioselectivity for ester and lactone reactions.

The inherent reactivity patterns of the functional groups present in this compound allow for a predictable understanding of its chemical transformations, even in the absence of extensive specific literature.

Mechanistic Studies of Reactions and Transformations

Elucidation of Reaction Pathways

The formation and subsequent reactions of 3-Benzyl-3-hydroxy-dihydro-furan-2-one can proceed through several potential pathways. A primary route for its synthesis is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters and lactones.

Reformatsky Reaction Pathway:

The synthesis of this compound via an intramolecular Reformatsky-type reaction would likely involve a precursor such as a γ-keto ester. The generally accepted mechanism for the Reformatsky reaction involves the following key steps:

Oxidative Addition: Metallic zinc reacts with an α-haloester to form an organozinc intermediate, known as a Reformatsky enolate.

Nucleophilic Addition: This organozinc reagent then adds to a carbonyl group. In the context of an intramolecular reaction to form the target molecule, the precursor would be a molecule containing both the haloester and a ketone functionality. For the synthesis of this compound, a plausible precursor would be an ester of a γ-keto acid where the keto group is part of a benzoylmethyl substituent.

Cyclization and Hydrolysis: The resulting intermediate undergoes intramolecular cyclization to form the five-membered lactone ring. Subsequent acidic workup protonates the alkoxide to yield the final 3-hydroxy-lactone product.

An alternative pathway for the formation of similar γ-butyrolactone structures involves the reduction of γ-keto carboxylic acids, followed by lactonization. This method has been shown to be effective for producing various chiral multicyclic γ-lactones.

Dehydration Pathway:

A common transformation of 3-hydroxy-lactones is acid-catalyzed dehydration to yield the corresponding unsaturated lactone, in this case, 3-benzyl-dihydro-furan-2(3H)-one or its exocyclic double bond isomer. The generally accepted mechanism for the acid-catalyzed dehydration of tertiary alcohols proceeds through an E1 elimination pathway:

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Formation of a Carbocation: The departure of a water molecule leads to the formation of a tertiary carbocation at the C3 position. This carbocation is stabilized by the adjacent phenyl group through resonance.

Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from an adjacent carbon atom (either from the methylene (B1212753) group of the benzyl (B1604629) substituent or the C4 position of the lactone ring) to form a double bond.

Computational studies, such as Density Functional Theory (DFT), on the dehydration of similar hydroxy-lactones have shown that the activation energy for this process can be significantly influenced by the solvent. For instance, the dehydration of 4-hydroxy-6-methyl lactone has a lower activation energy in tetrahydrofuran (B95107) (THF) compared to water, explaining the experimentally observed acceleration in reaction rates in THF.

Role of Intermediates in Reaction Mechanisms

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism.

Reformatsky Reaction Intermediates:

In the Reformatsky reaction, the key intermediate is the organozinc enolate . The structure of these intermediates has been a subject of study, and it is understood that they can exist as dimers in the solid state. The reactivity and stereoselectivity of the Reformatsky reaction are highly dependent on the nature of this intermediate.

Dehydration Reaction Intermediates:

As mentioned previously, the acid-catalyzed dehydration of this compound proceeds through a tertiary carbocation intermediate . The stability of this carbocation is a key factor in determining the facility of the dehydration reaction. The benzyl group at the C3 position plays a significant role in stabilizing this intermediate through resonance, which would likely favor the E1 pathway.

In the synthesis of substituted γ-butyrolactones from silyl (B83357) glyoxylates and ketones via a double Reformatsky reaction, a zinc aldolate intermediate is formed initially. This is followed by a-Brook rearrangement to expose a new enolate, which then participates in a second aldol (B89426) reaction.

Kinetic and Thermodynamic Aspects of Transformations

The outcome of many chemical reactions is governed by the principles of kinetic and thermodynamic control.

In the context of the dehydration of this compound, the formation of different isomeric unsaturated lactones can be subject to kinetic or thermodynamic control. The product formed faster, typically through a lower energy transition state, is the kinetic product. The most stable product, which may form more slowly, is the thermodynamic product. The reaction conditions, particularly temperature, can be adjusted to favor one product over the other.

For the lactonization of γ-keto acids to form γ-lactones, kinetic resolution processes can be employed to obtain enantiomerically enriched products. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids leads to chiral γ-lactones in high yields and excellent diastereo- and enantioselectivities. This highlights the importance of kinetic factors in controlling the stereochemical outcome of the reaction.

The table below summarizes the general principles of kinetic versus thermodynamic control:

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction | Stability of product |

| Product | The one that forms faster | The most stable one |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |

| Reversibility | Often irreversible or pseudo-irreversible | Reversible |

Catalytic Cycles and Active Species Identification

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations.

Acid Catalysis in Dehydration:

In the acid-catalyzed dehydration of this compound, the active species is the proton (H+) donated by the acid catalyst. The catalyst protonates the hydroxyl group, facilitating its departure as a water molecule. The catalyst is regenerated in the final deprotonation step.

Metal Catalysis in Synthesis:

While the classical Reformatsky reaction uses stoichiometric zinc, catalytic versions have been developed. For the synthesis of related furanone structures, various transition metal catalysts have been employed. For example, a combination of Rh(II) and Pd(0) catalysts has been used to promote the cyclization of α-diazo-δ-keto-esters to form highly substituted 3(2H)-furanones. In such catalytic cycles, the active species would be the respective metal complexes that facilitate the key bond-forming steps.

The development of catalytic systems for the enantioselective synthesis of γ-butyrolactones is an active area of research. Organocatalysts, such as bifunctional quinine/squaramide catalysts, have been successfully used in the asymmetric synthesis of 2,3-dihydrofurans. In these systems, the catalyst activates both the nucleophile and the electrophile through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction.

Manganese complexes have been shown to catalyze the γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. DFT analysis suggests a rebound-type mechanism involving a highly reactive Mn(IV)-oxyl intermediate.

The table below lists some of the catalysts used in the synthesis of related furanone and lactone structures:

| Catalyst System | Reaction Type | Product Type |

| Zinc metal | Reformatsky reaction | β-hydroxy esters/lactones |

| Brønsted Acids (e.g., H₂SO₄) | Dehydration | Unsaturated lactones |

| Rh(II)/Pd(0) | Cyclization of diazo-keto-esters | Substituted 3(2H)-furanones |

| Quinine/Squaramide | Asymmetric Michael-S_N2 reaction | 2,3-dihydrofurans |

| Mn complexes | C-H lactonization | γ-lactones |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis of Novel 3-Benzyl-3-hydroxy-dihydro-furan-2-one Derivatives

Key modifications can include:

Electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) to modulate pKa and metabolic stability. The introduction of fluorine, for instance, can block metabolic oxidation at that site due to the strength of the C-F bond.

Electron-donating groups (e.g., -CH₃, -OCH₃) to alter electron density and hydrophobic interactions.

Bulky groups (e.g., tert-butyl) to probe steric limitations in a binding pocket.

| Substituent (R) | Precursor Example | Potential Effect |

| 4-Fluoro | 4-Fluorobenzaldehyde | Increased metabolic stability, altered electronics |

| 4-Chloro | 4-Chlorobenzaldehyde | Increased lipophilicity, potential for halogen bonding |

| 4-Methyl | 4-Methylbenzaldehyde | Increased hydrophobicity |

| 4-Methoxy | 4-Methoxybenzaldehyde | Hydrogen bond acceptor, increased polarity |

| 3,4-Dichloro | 3,4-Dichlorobenzaldehyde | Significant alteration of electronic and steric profile |

The dihydrofuran-2-one ring, also known as a butyrolactone ring, offers several positions for substitution, primarily at the C4 and C5 positions. Synthetic access to these derivatives can be achieved through various methods, including the alkylation of enolates derived from the parent lactone or by starting with appropriately substituted precursors. General synthetic routes to substituted 2,3-dihydrofurans often utilize transition-metal-catalyzed reactions, such as Heck couplings with aryl halides or cycloaddition reactions. organic-chemistry.orggoogle.com

Potential modifications include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) at the C4 position.

Arylation: Adding an aryl group at the C4 or C5 position to explore extended π-stacking interactions.

Halogenation: Introducing halogens to influence conformation and electronic properties.

| Position | Modification | General Synthetic Approach |

| C4 | Methylation | Enolate formation followed by reaction with methyl iodide |

| C5 | Phenylation | Multi-step synthesis starting from phenyl-substituted precursors |

| C4 | Halogenation | Electrophilic halogenation of the corresponding enolate |

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physicochemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is a cornerstone of drug design for optimizing activity, selectivity, and pharmacokinetic profiles. nih.gov

Key bioisosteric replacements for the this compound scaffold include:

Benzyl (B1604629) Ring Replacement: The phenyl group can be replaced by other aromatic or heteroaromatic rings such as pyridine (B92270), thiophene, or furan (B31954) to introduce different electronic distributions and potential hydrogen bonding interactions. researchgate.netdrughunter.com

Tertiary Hydroxyl Group Replacement: The hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. It can be replaced by other groups to probe the importance of this interaction. For example, replacing the -OH with an -NH₂ group introduces a basic center, while replacement with a fluorine atom maintains a polar interaction but removes the hydrogen bond donating capability. nih.gov In some contexts, a primary amide has been shown to be an effective bioisostere for a hydroxyl group. nih.gov

Lactone Carbonyl Oxygen Replacement: The carbonyl oxygen can be replaced with sulfur to form a thiolactone, which alters the electronics and hydrogen bonding capacity of the group.

Lactone Ring Oxygen Replacement: Replacing the ring oxygen with a nitrogen atom would yield a γ-lactam (a pyrrolidin-2-one derivative), fundamentally changing the molecule's properties, including its hydrogen bonding capacity and chemical stability.

| Original Group | Bioisosteric Replacement | Rationale |

| Phenyl Ring | Pyridyl Ring | Introduce nitrogen for H-bonding, alter electronics, improve solubility |

| Phenyl Ring | Thiophene Ring | Alter ring size and electronics |

| Hydroxyl (-OH) | Amino (-NH₂) | Change from H-bond donor/acceptor to basic H-bond donor |

| Hydroxyl (-OH) | Fluorine (-F) | Act as H-bond acceptor only, increase metabolic stability |

| Lactone Carbonyl (C=O) | Thiocarbonyl (C=S) | Alter electronics and H-bond accepting ability |

| Lactone Ring Oxygen (-O-) | Amine (-NH-) | Creates a lactam, introduces H-bond donor capability |

Design and Synthesis of Analogues (e.g., Nitrogen Analogues, Fused Systems)

Beyond simple derivatization, the design of more complex analogues involves significant alterations to the core scaffold. This can include the introduction of different heteroatoms or the creation of fused ring systems to produce more rigid structures.

Nitrogen analogues, such as γ-lactams (pyrrolidin-2-ones), are a common strategy. The synthesis of a 3-benzyl-3-hydroxy-pyrrolidin-2-one would require a different synthetic approach, likely involving amino acid precursors or cyclization of aminoketones. The presence of the N-H bond in the lactam provides an additional hydrogen bond donor site, which can be crucial for biological activity. Further substitution on the nitrogen atom allows for another vector for chemical modification.

Fused systems represent another class of analogues where the dihydrofuran-2-one ring is annulated to another ring system, such as a benzene (B151609) or pyridine ring. This creates a more rigid, planar structure which can improve binding affinity by reducing the entropic penalty of binding. The synthesis of benzofuran-fused heterocycles is an active area of research, often employing cycloaddition or cyclization reactions as key steps. researchgate.netorganic-chemistry.org For example, a derivative could be designed where the furanone ring is fused to an indole (B1671886) or quinoline (B57606) system, creating a novel polycyclic scaffold.

Quantitative Structure-Activity Relationships (QSAR) in Related Furanones

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srce.hr For furanone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for various biological activities, such as antibacterial effects or enzyme inhibition. researchgate.netnih.gov

In a typical 3D-QSAR study on furanone derivatives, the following observations are common:

Steric Fields: Contour maps often reveal that bulky substituents are either favorable or unfavorable in specific regions. For instance, studies on 5-aryl-3(2H)-furanone derivatives as COX-2 inhibitors indicated that steric bulk plays a significant role in determining activity. srce.hr

Electrostatic Fields: The distribution of charges is critical. Electron-withdrawing or electron-donating groups are often shown to be important in particular areas of the molecule, suggesting key electrostatic interactions with a biological target.

Hydrophobic Fields: The lipophilicity of substituents can significantly impact activity, and QSAR models can quantify this relationship.

A 2D-QSAR study on furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity identified that descriptors like the retention index for six-membered rings and polar surface area play a significant role in biological activity. researchgate.net The statistical robustness of these models is crucial and is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

| QSAR Study on Furanone Series | Biological Activity | Model Type | Key Statistical Parameters | Findings Summary |

| Antibacterial Furanones researchgate.net | Antibacterial (MIC) | 3D-QSAR (PLS) | r² = 0.8699, q² = 0.8224 | Steric and electronic descriptors were key predictors of activity. |

| COX-2 Inhibitors srce.hr | COX-2 Inhibition (pIC₅₀) | 3D-QSAR (CoMFA/CoMSIA) | N/A | Steric, electrostatic, hydrophobic, and H-bond donor fields were significant. |

| COX-2 Inhibitors researchgate.net | COX-2 Inhibition | 2D & 3D QSAR (kNN MFA) | 2D: r² = 0.840, q² = 0.773; 3D: r² = 0.7622, q² = 0.7031 | Polar surface area and presence of oxygen atoms were important in the 2D model. |

These QSAR models provide valuable predictive power, enabling the rational design of new furanone derivatives with potentially enhanced activity before their synthesis is undertaken. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, predominantly based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods are employed to predict the geometry, electronic structure, and various other properties of molecules with a high degree of accuracy. For a molecule like 3-Benzyl-3-hydroxy-dihydro-furan-2-one, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to obtain reliable theoretical data. nih.govdergipark.org.trsci-hub.se

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. nih.gov This involves finding the minimum energy structure on the potential energy surface. For this compound, which possesses rotatable bonds, a conformational analysis is crucial. dergipark.org.tr This involves systematically rotating key dihedral angles to identify all possible low-energy conformers. nih.gov

The potential energy surface can be scanned by varying specific dihedral angles, such as those associated with the benzyl (B1604629) group, to locate the global minimum energy conformer, which is the most stable arrangement of the molecule in the gas phase. nih.gov The optimized geometric parameters, including bond lengths and bond angles, for the most stable conformer would then be determined. These theoretical values can be compared with experimental data if available, for instance, from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| C-O (lactone) | 1.35 Å | |

| C-C (lactone) | 1.54 Å | |

| C-OH | 1.43 Å | |

| Bond Angle | O=C-O | 120.5° |

| C-C-C (lactone) | 105.2° | |

| Dihedral Angle | C-C-C-O (lactone) | 15.3° |

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Understanding the electronic structure of a molecule is key to predicting its reactivity. This analysis typically involves examining the distribution of electrons and the nature of the molecular orbitals.

The Mulliken population analysis is a common method to calculate the partial charges on each atom in the molecule. niscpr.res.in This provides insight into the electrostatic properties and potential reactive sites. For this compound, one would expect the oxygen atoms of the carbonyl, hydroxyl, and ether groups to carry negative charges, while the carbon atoms bonded to them and the hydrogen atoms would be positively charged. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.inscirp.org A small energy gap suggests that the molecule is more reactive. nih.govnih.gov

Table 2: Calculated Electronic Properties for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. rjptonline.org The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the benzyl ring and the oxygen atoms, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the carbonyl group of the lactone ring, which is an electron-deficient center. malayajournal.org The analysis of these orbitals provides a qualitative understanding of how the molecule will interact with other chemical species. The energy of these frontier orbitals is also used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons. researchgate.netresearchgate.net

In an MEP map, different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting them as sites for electrophilic interaction. nih.govnih.gov The hydrogen atoms, particularly the one in the hydroxyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Predictions

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

Vibrational Spectra Simulations (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. cardiff.ac.uk Quantum chemical calculations can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. researchgate.netglobalresearchonline.net

The calculated vibrational frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies with an appropriate scaling factor to improve the agreement with experimental data. scifiniti.com The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies for a Dihydrofuran-2-one Derivative (Illustrative) (Note: Data for the specific title compound is not available in published literature; this table is for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | 3550 | 85.2 | 15.6 | O-H stretching |

| ν(C-H) aromatic | 3050 | 15.8 | 120.5 | C-H stretching |

| ν(C=O) | 1780 | 250.6 | 30.2 | C=O stretching |

| δ(CH₂) | 1450 | 25.3 | 10.8 | CH₂ scissoring |

| ν(C-O) lactone | 1150 | 180.1 | 20.7 | C-O stretching |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of 1H and 13C NMR chemical shifts are a cornerstone of computational chemistry for structural elucidation. The primary method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT).

A computational study would involve optimizing the 3D geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, GIAO calculations would be performed on the resulting low-energy conformer to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions is often improved by performing calculations that simulate solvent effects, using models like the Polarizable Continuum Model (PCM).

For this compound, this would yield a table of predicted chemical shifts for each unique proton and carbon atom. These theoretical values could then be compared against experimental data to confirm the molecular structure, assign specific resonances, and understand how the electronic environment of each nucleus is influenced by the benzyl, hydroxyl, and lactone functionalities. However, no such specific computational data has been published.

UV-Visible Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. This analysis helps in understanding the electronic transitions between molecular orbitals.

The process begins with the ground-state optimized geometry of the molecule. TD-DFT calculations are then performed to compute the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the corresponding absorption wavelengths (λmax). These calculations reveal the nature of the electronic transitions, such as n → π* or π → π*, by identifying the specific molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO).

A theoretical UV-Visible spectrum for this compound would show the predicted λmax values, which could be correlated with experimental spectra to understand the photophysical properties of the compound. Analysis of the involved orbitals would provide insight into how the phenyl ring and the lactone carbonyl group contribute to the electronic transitions. Currently, there are no published TD-DFT studies specific to this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for elucidating reaction mechanisms, providing details that are often inaccessible through experimental means alone.

Transition State Characterization

To understand the kinetics of a chemical reaction, such as the synthesis of this compound, it is crucial to identify and characterize the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to locate this structure, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can confirm that the identified TS connects the reactants and products.

Reaction Energy Profiles and Free Energy Diagrams

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. These profiles, often depicted as free energy diagrams, illustrate the energy changes throughout a proposed reaction pathway. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Comparing the energies of different possible pathways allows for the prediction of the most favorable mechanism and can explain observed regioselectivity or stereoselectivity. For the synthesis of this compound, such a diagram would clarify the energetic feasibility of its formation, but specific computational studies detailing these profiles are not available.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO response of a molecule by calculating properties like the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify how the charge distribution of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are potential candidates for NLO materials. DFT calculations are commonly employed to compute these properties. An investigation into this compound would determine its potential as an NLO material, but no such theoretical studies have been reported.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of a solvent.

For this compound, MD simulations could be particularly useful for studying its interactions with a solvent (like water) or a biological target, such as an enzyme active site. sci-hub.se These simulations would reveal preferred solvation structures, hydrogen bonding dynamics involving the hydroxyl group and carbonyl oxygen, and the conformational flexibility of the benzyl group. sci-hub.se While MD studies have been conducted on the parent γ-butyrolactone to understand its interactions and dynamics in solution, no simulations specific to the 3-benzyl-3-hydroxy substituted derivative are available in the literature. sci-hub.se

Advanced Spectroscopic and Analytical Techniques for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-Benzyl-3-hydroxy-dihydro-furan-2-one, with a nominal mass of 192 g/mol , HRMS would provide the exact mass, allowing for the unambiguous determination of its elemental composition (C₁₁H₁₂O₃).

Expected HRMS Data and Fragmentation:

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts would be observed. The high mass accuracy of the measurement (typically to within 5 ppm) allows for the differentiation between isobaric compounds—molecules with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass |

|---|---|

| [C₁₁H₁₂O₃+H]⁺ | 193.0808 |

| [C₁₁H₁₂O₃+Na]⁺ | 215.0628 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to fully characterize this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on the analysis of related γ-butyrolactone structures, the following chemical shifts can be predicted:

¹H NMR: The protons of the benzyl (B1604629) group would appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic methylene (B1212753) protons would likely be diastereotopic due to the adjacent chiral center and appear as two distinct signals. The protons on the lactone ring would have characteristic shifts, with the protons adjacent to the oxygen atom being the most deshielded. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbonyl carbon of the lactone would be observed at a downfield chemical shift (δ ~175-180 ppm). The quaternary carbon bearing the benzyl and hydroxyl groups would also have a characteristic shift. The carbons of the benzyl group and the lactone ring would appear at their expected chemical shifts.

2D NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify the spin systems of the lactone ring and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be essential for determining the relative stereochemistry of the molecule by observing NOEs between the benzyl group and the protons on the lactone ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Key Expected Correlations |

|---|---|

| COSY | Correlations between adjacent protons on the lactone ring. |

| HSQC | Correlation of each proton signal to its directly bonded carbon signal. |

| HMBC | Correlations from benzylic protons to aromatic carbons and the C3 and C2 carbons of the lactone. |

| NOESY | Spatial correlations between the benzyl group protons and the protons on the lactone ring, which would help in determining the preferred conformation and relative stereochemistry. |

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that would provide a high-resolution ¹³C spectrum of the solid sample. Any differences in the chemical shifts observed in the ssNMR spectrum compared to the solution-state NMR spectrum could indicate different conformations or intermolecular interactions in the solid state. Studies on other lactones have shown that solid-state NMR can distinguish between different molecules in the crystal lattice. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl group (C=O) of the γ-lactone, typically appearing in the range of 1760-1800 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H) stretching vibration would be expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would also show a characteristic band for the carbonyl group. The aromatic ring stretching vibrations of the benzyl group would give rise to distinct signals in the Raman spectrum, typically in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (lactone) | Stretching | 1760-1800 (strong) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would unequivocally establish the relative stereochemistry of the substituents on the lactone ring. While a crystal structure for the exact title compound is not available, a search for related structures reveals that the crystal structure of a compound containing a 3-benzyl-substituted heterocyclic ring has been reported, providing insights into the potential packing and intermolecular interactions. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration (if chiral)

This compound possesses a chiral center at the C3 position of the lactone ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration can be determined. For 3-aryl-substituted-γ-butyrolactones, ECD has been successfully used to assign the absolute configuration. unipv.it The ECD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions of the phenyl chromophore and the lactone carbonyl group.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| γ-butyrolactone |

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Research

Thermal analysis techniques are pivotal in characterizing the purity and stability of pharmaceutical compounds and other chemical entities. For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer critical insights into its thermal properties. These analyses are essential for determining processing parameters, storage conditions, and understanding the compound's degradation profile.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and composition of this compound. By precisely monitoring mass loss, researchers can identify the temperatures at which the compound degrades.

A typical TGA experiment would involve heating a small sample of this compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition pattern. The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Multi-step degradation processes, if any, would appear as distinct mass loss steps on the thermogram, each corresponding to the cleavage of specific chemical bonds or the loss of particular functional groups.

While specific experimental TGA data for this compound is not widely available in published literature, a hypothetical analysis can illustrate the expected findings. The initial mass loss would likely be attributed to the loss of the hydroxyl group and subsequent fragmentation of the molecule. The benzyl and furanone rings would likely decompose at higher temperatures.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Degradation Event |

|---|---|---|

| 150 - 250 | ~9.5% | Initial loss of the hydroxyl group as water. |

| 250 - 400 | ~47.8% | Decomposition and loss of the benzyl group. |

This table is illustrative and based on the chemical structure of the compound. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC is instrumental in determining its melting point, which is a crucial indicator of purity.

A sharp melting peak on a DSC thermogram indicates a highly pure, crystalline substance. Impurities typically cause a broadening of the melting peak and a depression of the melting point. The heat of fusion, calculated from the area of the melting peak, provides further information about the crystal lattice energy of the compound.

In a DSC analysis of this compound, the sample would be heated at a controlled rate. The resulting thermogram would show an endothermic peak corresponding to the melting of the compound. The onset and peak temperatures of this event would define the melting point range. Any exothermic events observed at higher temperatures could indicate decomposition, which can be correlated with TGA data for a comprehensive thermal profile. Theoretical studies on the thermal decomposition of furanones suggest that ring-opening can be an initial step in the degradation process.

Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | 85.2 | 88.5 | 120.4 |

This table is illustrative and based on general characteristics of similar organic compounds. Actual experimental values may vary.

Together, TGA and DSC provide a comprehensive understanding of the thermal behavior of this compound, which is invaluable for its development and quality control.

Biological Activity Research Mechanistic and Target Oriented

Investigation of Antimicrobial Activities

While direct studies on the antimicrobial properties of 3-Benzyl-3-hydroxy-dihydro-furan-2-one are limited, the broader class of furanone and γ-butyrolactone derivatives has demonstrated a range of antimicrobial effects. These findings provide a basis for inferring the potential activities of the target compound.

Bacterial Inhibition Mechanisms

Research into furanone derivatives has revealed their potential as antibacterial agents. For instance, various synthetic γ-butyrolactones have shown activity against both Gram-positive and Gram-negative bacteria. Studies on related structures suggest that the furanone ring is a key pharmacophore that may contribute to antibacterial action. The presence of a benzyl (B1604629) group, as in this compound, is also a common feature in many antimicrobial compounds, potentially enhancing its interaction with bacterial targets.

The following table summarizes the antibacterial activity of some furanone and γ-butyrolactone derivatives against various bacterial strains, illustrating the potential of this class of compounds.

| Compound Class | Bacterial Strain | Activity |

|---|---|---|

| γ-Butyrolactone Derivatives | Bacillus subtilis | Active |

| γ-Butyrolactone Derivatives | Staphylococcus aureus | Active |

| γ-Butyrolactone Derivatives | Pseudomonas aeruginosa | Active |